![molecular formula C18H22N8O B12275221 4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)
4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-{7H-pirrolo[2,3-d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina es un complejo compuesto orgánico que ha despertado un gran interés en los campos de la química medicinal y la farmacología. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirrolo[2,3-d]pirimidina, un anillo de piperazina y un anillo de morfolina. Estas características estructurales contribuyen a su potencial como inhibidor de cinasas multidiana, lo que lo convierte en un prometedor candidato para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[4-(4-{7H-pirrolo[2,3-d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina implica varios pasos clave. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirrolo[2,3-d]pirimidina: Este paso normalmente implica la ciclización de precursores adecuados en condiciones controladas.
Introducción del anillo de piperazina: El anillo de piperazina se introduce a través de reacciones de sustitución nucleófila, a menudo utilizando derivados de piperazina.
Unión del anillo de morfolina: El paso final implica el acoplamiento del anillo de morfolina al núcleo de pirimidina, generalmente a través de la formación de un enlace amida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto a menudo incluye el uso de técnicas de cribado de alto rendimiento y plataformas de síntesis automatizadas para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[4-(4-{7H-pirrolo[2,3-d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden emplearse para modificar los grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales, mejorando las propiedades farmacológicas del compuesto.
Aplicaciones Científicas De Investigación
4-[4-(4-{7H-pirrolo[2,3-d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(4-{7H-pirrolo[2,3-d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina implica su interacción con dianas moleculares específicas, principalmente cinasas proteicas. El compuesto inhibe la actividad de la cinasa uniéndose al sitio de unión al ATP, lo que impide la fosforilación de las dianas posteriores. Esta inhibición interrumpe las vías de señalización clave implicadas en la proliferación y supervivencia celular, lo que lo hace eficaz contra las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
4-bencil-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-aminas: Estos compuestos también se dirigen a las cinasas proteicas, pero difieren en su selectividad y potencia.
Derivados halogenados de pirrolo[2,3-d]pirimidina: Estos derivados exhiben inhibición de cinasas multidiana e inducción de apoptosis.
Singularidad
4-[4-(4-{7H-pirrolo[2,3-d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina destaca por su combinación única de características estructurales, que confieren una alta selectividad y potencia como inhibidor de cinasas. Su capacidad para modular múltiples vías de señalización simultáneamente lo convierte en un candidato versátil y prometedor para el desarrollo terapéutico.
Propiedades
Fórmula molecular |
C18H22N8O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[4-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H22N8O/c1-3-19-16-14(1)17(22-13-21-16)25-7-5-24(6-8-25)15-2-4-20-18(23-15)26-9-11-27-12-10-26/h1-4,13H,5-12H2,(H,19,21,22) |
Clave InChI |
WKAUDZMJFUWCKX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC5=C4C=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


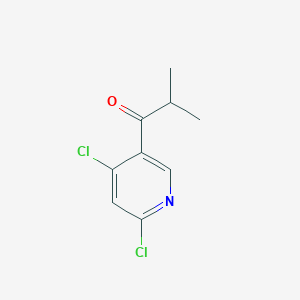
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)

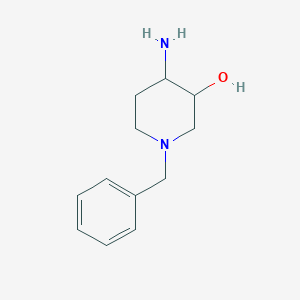
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
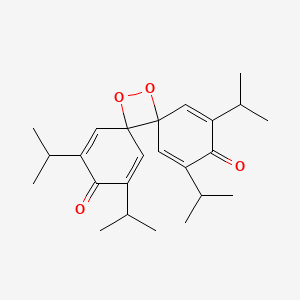

![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
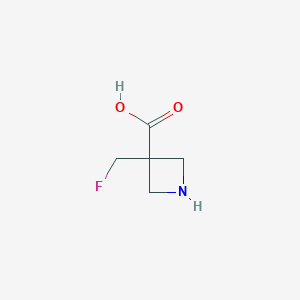
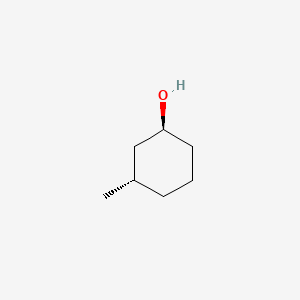
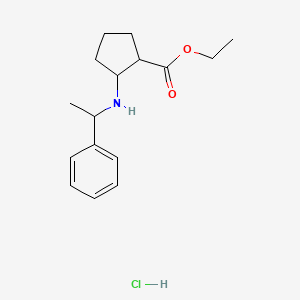
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)
